molecular formula C8H5NO3 B1267479 4-Hydroxyisoindole-1,3-dione CAS No. 41709-87-9

4-Hydroxyisoindole-1,3-dione

Cat. No.: B1267479
CAS No.: 41709-87-9
M. Wt: 163.13 g/mol
InChI Key: XXYNZSATHOXXBJ-UHFFFAOYSA-N
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Description

4-Hydroxyisoindole-1,3-dione is a useful research compound. Its molecular formula is C8H5NO3 and its molecular weight is 163.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403994. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Neurotoxicity Research

    • Singh, Wrona, and Dryhurst (1992) explored the synthesis and reactivity of tryptamine-4,5-dione, a derivative of 4-Hydroxyisoindole-1,3-dione, suggesting its potential role as a neurotoxin linked to nerve terminal damage similar to Alzheimer's disease (Singh, Wrona, & Dryhurst, 1992).
  • HIV-1 Treatment Research

    • Billamboz et al. (2011) studied magnesium chelating 2-hydroxyisoquinoline-1,3-diones as inhibitors of HIV-1 integrase and reverse transcriptase ribonuclease H, showing significant potential in antiviral activities (Billamboz et al., 2011).
  • Chemistry of Phosphorus Ylides

    • Maigali, Soliman, and Moharam (2013) investigated the reactions of 2-Hydroxyisoindole-1,3-dione with various phosphonium ylides, contributing to the broader field of organic chemistry and offering insights into the antimicrobial activities of the synthesized compounds (Maigali, Soliman, & Moharam, 2013).
  • Synthesis of Polysubstituted Analogues

    • Tan et al. (2014) focused on the synthesis of new polysubstituted isoindole-1,3-dione analogues, demonstrating the versatility and potential applications in organic synthesis (Tan et al., 2014).
  • Potential in Antipsychotic Therapy

    • Czopek et al. (2020) explored derivatives of 4-methoxy-1H-isoindole-1,3(2H)-dione for their potential as antipsychotics, examining their affinity for serotonin receptors and inhibitory properties for phosphodiesterase 10A (Czopek et al., 2020).
  • Allergic Asthma Therapy

    • Huang et al. (2018) studied the suppressive effect of a synthetic derivative of this compound on allergic asthma, revealing its potential in anti-allergic therapy (Huang et al., 2018).

Mechanism of Action

Target of Action

The primary target of 4-Hydroxyisoindole-1,3-dione is peroxynitrite . Peroxynitrite is a reactive nitrogen species generated by the combination of nitric oxide and a superoxide anion radical . It plays a crucial role in various cellular pathways, including apoptosis and cell death .

Mode of Action

This compound acts as a fluorescent probe for monitoring the concentration of peroxynitrite . The compound, when photoexcited, relaxes to its ground state via an efficient nonradiative process due to the presence of a minimum energy conical intersection between its first excited state and ground state . Upon reacting with peroxynitrite, a moiety is cleaved from the compound, and a derivative is formed .

Biochemical Pathways

The interaction of this compound with peroxynitrite affects various biochemical pathways. Peroxynitrite is associated with various pathways in cells, including apoptosis and cell death . Abnormal concentrations of peroxynitrite can be indicative of certain diseases .

Pharmacokinetics

The compound’s interaction with peroxynitrite and the subsequent formation of a derivative suggest that it undergoes metabolic transformations .

Result of Action

The result of the action of this compound is the formation of a derivative that exhibits strong dual-band fluorescence . This fluorescence is caused by an ultrafast excited-state intramolecular proton transfer process . This allows for the monitoring of the concentration of peroxynitrite, which is linked to many diseases .

Action Environment

Given its role as a fluorescent probe for peroxynitrite, it can be inferred that the compound’s action, efficacy, and stability may be influenced by factors such as the concentration of peroxynitrite and the presence of other reactive species in the environment .

Safety and Hazards

It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure. Appropriate exhaust ventilation should be provided at places where dust is formed .

Future Directions

4-Hydroxyisoindole-1,3-dione has been used as a scaffold to develop a two-photon fluorescent probe for the detection of peroxynitrite . This suggests potential future applications in the development of other fluorescent probes. Additionally, the development of a selective, high-yield reaction to convert isoindole-1,3-dione into fused highly substituted isoindole-1,3-dione derivatives remains a challenge, indicating a potential area for future research .

Biochemical Analysis

Biochemical Properties

4-Hydroxyisoindole-1,3-dione plays a crucial role in biochemical reactions, particularly as a fluorescent probe for detecting reactive oxygen and nitrogen species such as peroxynitrite. This compound interacts with various biomolecules, including proteins and enzymes, through its strong nucleophilicity and oxidative activity. For instance, this compound can react with peroxynitrite, leading to the cleavage of specific moieties and the formation of fluorescent products . These interactions are essential for monitoring cellular oxidative stress and related pathways.

Cellular Effects

This compound influences various cellular processes, including apoptosis and cell death, by interacting with reactive oxygen and nitrogen species. It affects cell signaling pathways, gene expression, and cellular metabolism by detecting abnormal concentrations of reactive species such as peroxynitrite and hydrogen peroxide . These interactions help in understanding the cellular responses to oxidative stress and the underlying mechanisms of related diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a fluorescent probe. Upon reacting with peroxynitrite, the compound undergoes an ultrafast excited-state intramolecular proton transfer process, leading to the formation of fluorescent products . This process allows for the real-time visualization of reactive species in cells, providing insights into their roles in cellular functions and disease pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound exhibits high photo-stability under two-photon irradiation, making it suitable for long-term studies . Its interactions with reactive species can lead to the formation of degradation products, which may influence its long-term effects on cellular functions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively detects reactive species without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage for specific applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress. It interacts with enzymes and cofactors that regulate the levels of reactive oxygen and nitrogen species in cells . These interactions influence metabolic flux and the levels of metabolites, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, which are crucial for its function as a fluorescent probe in detecting reactive species.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function in monitoring cellular oxidative stress and related pathways.

Properties

IUPAC Name

4-hydroxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-5-3-1-2-4-6(5)8(12)9-7(4)11/h1-3,10H,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYNZSATHOXXBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90323432
Record name 4-hydroxyisoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41709-87-9
Record name NSC403994
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403994
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-hydroxyisoindole-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90323432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.